molecular formula C26H40N2O18 B162712 EGTA acetoxymethyl ester CAS No. 99590-86-0

EGTA acetoxymethyl ester

Cat. No. B162712
CAS RN: 99590-86-0
M. Wt: 668.6 g/mol
InChI Key: GNJXVFXIDHCCKR-UHFFFAOYSA-N
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Description

EGTA acetoxymethyl ester (EGTA-AM) is an organic compound that finds extensive use in diverse scientific research applications . It is a derivative of ethylene glycol-bis (2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) and serves as a valuable tool in laboratory experiments . As EGTA AM enters cells, it is hydrolyzed by intracellular esterases to produce EGTA .


Synthesis Analysis

EGTA AM can be passively loaded into cells to generate intracellular EGTA . The synthesis of the desired AM ether products from dyes with commercially available bromomethyl acetate has been reported .


Molecular Structure Analysis

The molecular formula of EGTA acetoxymethyl ester is C26H40N2O18 . Its molecular weight is 668.6 g/mol .


Chemical Reactions Analysis

EGTA AM is hydrolyzed by intracellular esterases to produce EGTA .


Physical And Chemical Properties Analysis

EGTA AM is a liquid or an oil at room temperature . Its molecular weight is 668.6 g/mol .

Scientific Research Applications

1. Prostacyclin Release in Endothelial Cells

EGTA acetoxymethyl ester (AM) enhances the release of prostacyclin (PGI2) from endothelial cells stimulated by various agents. It also increases the mobilization of free arachidonic acid in response to ATP. This indicates potential applications in studying the pharmacological action of EGTA AM and its role in designing PGI2-stimulating drugs (Raspé et al., 1989).

2. Synthesis for Two-Photon Absorption Properties

EGTA has been used in synthesizing biologically active compounds with two-photon absorption (TPA) properties, crucial for chemists. This includes the creation of new calcium chelators with TPA properties in the near-infrared region, enhancing the potential for in vivo applications (Jakkampudi et al., 2016).

3. Modulation of EGF Receptor Affinity

EGTA acetoxymethyl ester has been used to study the modulation of epidermal growth factor (EGF) receptor affinity in cells. It plays a role in understanding how intracellular calcium and protein kinase C regulate EGF receptor affinity, crucial for cancer research and drug development (Fearn & King, 1985).

4. Eosinophil Function in Allergic Diseases

EGTA AM has been applied in research to study the function of eosinophils in allergic diseases. It helps in comparing the functions of eosinophils from different sources and understanding their role in diseases like asthma (Sedgwick et al., 1992).

5. Intracellular Ca2+ Chelation in Muscle Fibers

Studies have used EGTA AM as an intracellular Ca2+ chelator in muscle fibers. This research is significant for understanding the relationship between Ca2+ transients, muscle tension, and the relaxation mechanisms in skeletal muscles (Johnson et al., 1997).

6. Use in Brain Research and Imaging

EGTA acetoxymethyl ester derivatives are used in brain research for the investigation and imaging of free radical reactions. This has implications in studying brain function and diseases through methods like electron spin resonance imaging (Utsumi et al., 2002).

Future Directions

EGTA AM is used to evaluate the role of intracellular calcium changes in cell signaling . It has been used in studies to detect calcium in the cytoplasm of flesh tissue cells . This provides a new method to study calcium signal transduction in fruit flesh tissue .

properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXVFXIDHCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00244144
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGTA acetoxymethyl ester

CAS RN

99590-86-0
Record name Egta acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
A Mineharu, Y Mori, Y Nimura, A Takamaki… - The Japanese journal …, 2005 - jstage.jst.go.jp
! BSTRACT 7E EXAMINED THE EFFECT OF THE# A CONCENTRATION IN THE ENDOLYMPH;# A= E OR IN THE ENDOLYMPHATIC SURFACE CELLS;# A= I ON THE …
Number of citations: 6 www.jstage.jst.go.jp
I Spigelman, M Tymianski, CM Wallace, PL Carlen… - Neuroscience, 1996 - Elsevier
… This was confirmed in the present study, in which bath application of EGTA-acetoxymethyl ester (50 μM), a slow Ca 2+ buffer, had no effect on the evoked synaptic responses as …
Number of citations: 36 www.sciencedirect.com
J An, Y Chen, Z Huang - Journal of Biological Chemistry, 2004 - ASBMB
… Pretreatment with either EGTA acetoxymethyl ester or vitamin E resulted in a significant decrease in cytochrome c release and cell death induced by HA14-1. Furthermore pretreatment …
Number of citations: 114 www.jbc.org
B Water, JP Zoeteweij… - Journal of …, 1994 - scholarlypublications …
… Chelation of cellular Ca2+ with EGTA acetoxymethyl ester (EGTA/AM) completely prevented the formation of hydroperoxides, whereas inhibition of the uptake of Ca2+ by the …
R Carini, MG De Cesaris, G Bellomo… - … and biophysical research …, 1997 - Elsevier
… Conversely, the use of the intracellular Ca 2+ chelator EGTA acetoxymethyl ester (EGTA/AM) reduced Na + overload and hepatocyte death induced by hypoxia or cell treatment with …
Number of citations: 26 www.sciencedirect.com
JS Bennett, S Zigmond, G Vilaire… - Journal of Biological …, 1999 - ASBMB
… binding was inhibited by the intracellular calcium chelators 1,2-bis(2-aminophenoxy)ethane-N, N, N′, N′-tetraacetic acid acetoxymethyl ester and EGTA acetoxymethyl ester and the …
Number of citations: 124 www.jbc.org
EL RIDGLEY, Z XIONG, L RUBEN - Biochemical Journal, 1999 - portlandpress.com
… Ca#+ buffer, EGTA acetoxymethyl ester, prevented DNA fragmentation and prolonged the onset of changes in cell permeability. Despite some similarities to apoptosis, nuclease ac…
Number of citations: 132 portlandpress.com
JP Luzio, SR Gray, NA Bright - 2010 - portlandpress.com
… 100-fold more slowly than BAPTA) and was also prevented by pre-incubation with a membrane-permeant ester, EGTA-AM (EGTA acetoxymethyl ester), which is cleaved within the …
Number of citations: 199 portlandpress.com
B Van de Water, JP Zoeteweij, HJ De Bont… - Journal of Biological …, 1994 - ASBMB
… Chelation of cellular Ca2+ with EGTA acetoxymethyl ester (EGTNAM) completely prevented the formation of hydroperoxides, whereas inhibition of the uptake of Ca2+ by the mito…
Number of citations: 115 www.jbc.org
CF Stevens, JH Williams - Proceedings of the National …, 2000 - National Acad Sciences
… potentials at 20 Hz [after treatment with EGTA–acetoxymethyl ester (see below)], 0.98 ± 0.04 … this study were preincubated with 300 μM EGTA–acetoxymethyl ester for 5 min to minimize …
Number of citations: 302 www.pnas.org

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